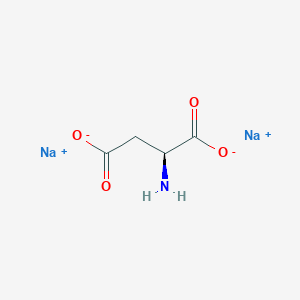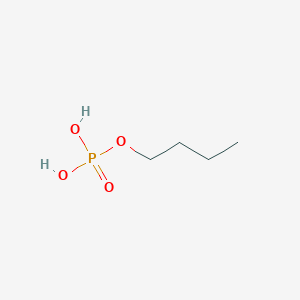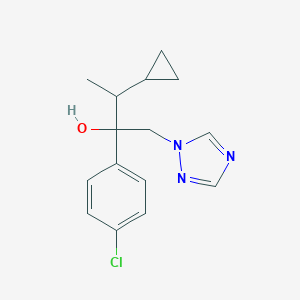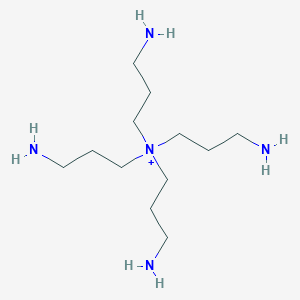
アスパラギン酸ナトリウム
説明
One of the non-essential amino acids commonly occurring in the L-form. It is found in animals and plants, especially in sugar cane and sugar beets. It may be a neurotransmitter.
科学的研究の応用
スポーツ栄養と運動能力
アスパラギン酸ナトリウムの補給は、運動能力を向上させる可能性について研究されています。 研究によると、アスパラギン酸ナトリウムは、長時間の運動中のエネルギー産生に不可欠なクエン酸回路のフラックスを促進することにより、持久力を高める可能性があります . アスパラギン酸ナトリウムは、反復スプリントのパフォーマンスを向上させ、血液のpHレベルを維持することが示されており、高強度のスポーツを行うアスリートにとって有益な可能性があります .
代謝工学
アスパラギン酸ナトリウムは、微生物の代謝工学において役割を果たしています。代謝経路を操作することにより、科学者は、さまざまな産業で価値のあるL-アスパラギン酸とその誘導体の生産を最適化できます。 これには、医薬品、バイオプラスチック、食品添加物で使用されるβ-アラニン、エクトイン、その他の化合物の合成が含まれます .
医療診断
医療診断では、アスパラギン酸ナトリウムを特定の代謝状態のバイオマーカーとして使用できます。 バイオセンサー技術の進歩により、生きた細胞中のアスパラギン酸レベルを動的に測定できるセンサーが開発され、細胞の代謝に関する洞察を提供し、代謝性疾患の診断に役立つ可能性があります .
発酵とバイオ生産
この化合物は、微生物発酵によってL-アスパラギン酸とその誘導体を生産するために、発酵産業で使用されています。 このプロセスは、バイオ燃料、生化学物質、生分解性材料の生産に不可欠であり、持続可能な生産慣行に貢献しています .
食品・飲料産業
食品・飲料産業では、アスパラギン酸ナトリウムは、風味増強剤および酸度調整剤として使用されます。 アスパラギン酸ナトリウムは、さまざまな製品の味覚を向上させることができ、ワイン業界ではタンパク質の混濁を防ぎ、ワインの官能特性を維持するために使用されることがあります .
作用機序
Target of Action
Sodium aspartate primarily targets the sodium-coupled neutral amino acid transporters . These transporters are responsible for the transport of amino acids across the cell membrane, which is crucial for protein synthesis and other metabolic processes . Sodium aspartate also interacts with other targets such as asparagine synthetase , asparagine–tRNA ligase , and isoaspartyl peptidase/L-asparaginase .
Mode of Action
Sodium aspartate functions as a sodium-dependent amino acid transporter . It mediates the saturable, pH-sensitive, and electrogenic cotransport of glutamine and sodium ions with a stoichiometry of 1:1 . It may also transport small zwitterionic and aliphatic amino acids with a lower affinity .
Biochemical Pathways
Sodium aspartate is involved in several biochemical pathways. Most notably, it participates in the urea cycle , gluconeogenesis , purine-nucleotide cycle , and neurotransmission . It is also involved in the malate–aspartate shuttle , which maintains NADH delivery to mitochondria and redox balance . Furthermore, it connects with the glutamate–glutamine cycle and ensures glycolysis and ammonia detoxification in astrocytes .
Pharmacokinetics
The pharmacokinetics of sodium aspartate involve its absorption, distribution, metabolism, and excretion (ADME). Sodium aspartate dissociates into its component amino acids, L-ornithine and L-aspartate, which are absorbed from the small intestine by active transport across the brush border of the intestinal epithelium . This absorption is largely dependent on the sodium ion gradient .
Result of Action
The action of sodium aspartate results in various molecular and cellular effects. For instance, L-ornithine, a component of sodium aspartate, produces significant “sedative” effects on brain slice metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway . On the other hand, L-aspartate shows concentration-dependent excitatory effects .
Action Environment
The action, efficacy, and stability of sodium aspartate can be influenced by various environmental factors. For instance, the presence of sodium ions is crucial for the sodium-dependent transport of sodium aspartate . Moreover, the pH level can affect the pH-sensitive transport of sodium aspartate . .
将来の方向性
生化学分析
Biochemical Properties
Sodium aspartate participates in several biochemical reactions. It is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate, particularly in the liver and tumor cells, and through the transamination of branched-chain amino acids (BCAAs), especially in muscles . Aspartate aminotransferase (AAT) is a key enzyme in its biosynthesis .
Cellular Effects
Sodium aspartate influences various cellular processes. It is transported via the aspartate-glutamate carrier to the cytosol where it is used in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission . It also maintains NADH delivery to mitochondria and redox balance via the malate-aspartate shuttle .
Molecular Mechanism
The molecular mechanism of sodium aspartate involves its interaction with various biomolecules. For instance, it interacts with the enzyme aspartate aminotransferase, catalyzing the conversion of L-Asp and 2-oxoglutarate (2-OG) to oxaloacetate and glutamate .
Temporal Effects in Laboratory Settings
In laboratory settings, sodium aspartate’s effects can change over time. For instance, a green fluorescent protein-based sensor of aspartate (jAspSnFR3) has been developed to measure aspartate levels in mammalian cell lines, allowing for the resolution of temporal changes in intracellular aspartate from genetic, pharmacological, and nutritional manipulations .
Metabolic Pathways
Sodium aspartate is involved in several metabolic pathways. It is a crucial component in the urea synthesis, purine-nucleotide cycle (PNC), malate-aspartate shuttle (MAS), and gluconeogenesis . It also serves as a substrate for the synthesis of proteins, asparagine, arginine, and nucleotides .
Transport and Distribution
Sodium aspartate is transported and distributed within cells and tissues. It is transported via the aspartate-glutamate carrier to the cytosol . Specific details about the transporters or binding proteins that interact with sodium aspartate, as well as its effects on localization or accumulation, are currently limited.
特性
IUPAC Name |
disodium;2-aminobutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXOIHIZTOVVFB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NNa2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium aspartate affect retinal protein synthesis?
A: Sodium aspartate (NaAsp), at concentrations often used to isolate photoreceptor responses in electroretinography, significantly impacts retinal protein synthesis. Studies using isolated retinas from Xenopus laevis show that NaAsp, across a range of concentrations (0.1–50 mM), markedly reduces the incorporation of ³H-leucine into proteins within the inner retina. Conversely, higher concentrations (50 mM) boost the incorporation of the label into photoreceptors, particularly rhodopsin. This suggests a potential role of acidic amino acids in influencing retinal protein synthesis, although the connection between this effect and their use in isolating photoreceptor responses remains unclear. []
Q2: Can sodium aspartate influence salty taste perception?
A: Research suggests that sodium aspartate can enhance the perception of saltiness, particularly in salt mixtures. Studies using bullfrog glossopharyngeal nerve responses and human sensory tests showed that adding NaAsp to a sodium chloride (NaCl) and potassium chloride (KCl) mixture amplified the perceived saltiness. Notably, NaAsp didn't enhance the saltiness of NaCl alone, nor did it affect the perception of sour, bitter, or umami tastes. These findings point to the potential of NaAsp as a salt substitute, possibly helping reduce dietary salt intake. []
Q3: Does sodium aspartate contribute to urinary carcinogenesis?
A: While sodium aspartate and glycine have been linked to hyperplasias in the renal pelvis and urinary bladder of Fischer-344 rats, a study investigating their effects on N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)-initiated lesions revealed a distinct promoting effect of NaAsp. Specifically, NaAsp, but not glycine, increased the occurrence of proliferative lesions in the renal pelvis. This was observed in both male and female rats treated with BBN followed by NaAsp. The same group also exhibited a higher incidence of bladder tumors alongside changes in urinary pH, sodium, creatinine, and uric acid levels. The study concluded that NaAsp acts as a promoter for urinary carcinogenesis in rats, although the underlying mechanisms for its effects on the renal pelvis and bladder might differ. []
Q4: How does sodium aspartate interact with photoreceptors in the retina?
A: Sodium aspartate is commonly used in vision research to isolate the photoreceptor component of the electroretinogram (ERG). It acts by depolarizing horizontal cells in the retina, effectively suppressing their response to light. This isolation allows for a clearer examination of the photoreceptor's direct response to light stimuli without the influence of horizontal cell feedback. [, , , ]
Q5: Can sodium aspartate be utilized in the production of ectoine?
A: Sodium aspartate serves as a key substrate in the biosynthetic pathway of ectoine, a cyclic amino acid with applications in medicine and cosmetics. Studies involving the heterologous expression of the ectoine synthesis cluster (ectABC genes) from Halomonas elongata in Escherichia coli demonstrated successful ectoine production. Optimizing the bioconversion conditions, including the use of sodium aspartate, glycerol, glucose, and KCl, significantly enhanced ectoine yield. This research highlights the potential of engineered E. coli strains, utilizing sodium aspartate, for the industrial production of ectoine. [, ]
Q6: How does sodium aspartate influence the growth of Bacillus subtilis?
A: Research on Bacillus subtilis mutants lacking the high-affinity aspartate transporter (aspH aspT mutants) has revealed a fascinating aspect of sodium aspartate's influence on bacterial growth. These mutants thrive in environments rich in both sodium aspartate and sodium ions (Na+). Interestingly, the Na+ effect doesn't stem from enhanced aspartate uptake but rather from a metabolic boost within the cells. This Na+-dependent growth is inducible, requiring prior exposure to Na+. Further investigations using various amino acids in potassium aspartate media suggest that Na+ might counteract the inhibitory effects of aspartate or accumulating ammonium ions, or potentially address deficiencies in proline metabolism. []
Q7: What are the implications of sodium aspartate's hyperosmotic properties?
A: The hyperosmotic nature of sodium aspartate has significant implications, particularly in ophthalmology. When hyperosmotic solutions were injected into the rabbit vitreous, rapid retinal whitening followed by detachment and degeneration was observed. Solutions nearing 500 mOsm were found to induce visible retinal changes. Sodium aspartate, alongside sodium chloride, EDTA, mannitol, sucrose, and penicillin, exhibited similar effects at comparable osmolarities. These findings underscore the importance of considering osmolarity when administering intravitreal injections to avoid potential retinal toxicity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)

![5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol](/img/structure/B39009.png)










